molecular formula C9H12F2O3 B1440701 Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate CAS No. 22515-17-9

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Cat. No.: B1440701
CAS No.: 22515-17-9
M. Wt: 206.19 g/mol
InChI Key: IYUYMCKYKODONH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Signals for the ethyl ester group appear as a triplet (~1.2 ppm, CH₃) and a quartet (~4.2 ppm, CH₂), while the cyclohexane protons resonate as complex multiplets between 1.8–2.6 ppm. The absence of protons adjacent to the ketone (C2) simplifies splitting patterns.
  • ¹³C NMR : The ketone carbonyl carbon resonates near 208 ppm, while the ester carbonyl appears at ~170 ppm. Fluorine-coupled carbons (C5) show splitting due to ¹³C–¹⁹F coupling.
  • ¹⁹F NMR : A singlet near -120 ppm confirms the equivalence of the two fluorine atoms at C5.

Infrared (IR) Spectroscopy

Strong absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 1705 cm⁻¹ (ketone C=O stretch) dominate the spectrum. C–F stretches appear as sharp peaks between 1100–1200 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak at m/z 206.19 corresponds to the intact molecule. Fragmentation pathways include loss of the ethyl group (m/z 161) and sequential decarbonylation (m/z 133).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations reveal key electronic features:

  • The ketone group exhibits a partial positive charge (δ+ = 0.45) due to electron withdrawal by the adjacent fluorine atoms.
  • The ester oxygen atoms carry significant negative charge (δ- = -0.62), enhancing nucleophilic reactivity at the carbonyl carbon.
  • Frontier molecular orbital analysis indicates a HOMO–LUMO gap of 5.3 eV , suggesting moderate stability under ambient conditions.
Parameter Value
HOMO Energy (eV) -7.8
LUMO Energy (eV) -2.5
Dipole Moment (Debye) 3.2

These properties align with its use as a synthetic intermediate in fluorinated compound synthesis, where electronic modulation is critical.

Properties

IUPAC Name

ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUYMCKYKODONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693634
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-17-9
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate typically involves the fluorination of a cyclohexanone derivative followed by esterification. One common method includes the reaction of 5,5-difluorocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate serves as a building block in the synthesis of various pharmaceuticals. Its difluorinated structure enhances biological activity and selectivity in drug candidates.

Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry highlighted its role in synthesizing novel anticancer agents that target specific pathways involved in tumor growth .

2. Protein Degradation

This compound is also utilized in the development of protein degraders, which are innovative therapeutic strategies aimed at selectively degrading disease-causing proteins. The incorporation of this compound into these molecules has shown promise in enhancing their efficacy .

Applications in Material Science

1. Polymer Synthesis

This compound can be used as a monomer or additive in the synthesis of fluorinated polymers. These materials are valued for their thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationsCoatings, Sealants

Synthetic Routes

The synthesis of this compound involves several chemical transformations. Common methods include:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into cyclohexanecarboxylic acid derivatives.
  • Esterification : Reacting the resulting acid with ethanol to form the ester.

These synthetic routes are critical for producing the compound with high purity levels necessary for research applications .

Mechanism of Action

The mechanism of action of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The keto and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound to ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS: 64229-88-5). Below is a detailed comparison:

Property This compound Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate
CAS No. 22515-17-9 64229-88-5
Molecular Formula C₉H₁₀F₂O₃ C₁₁H₁₈O₃
Molar Mass (g/mol) 204.17 198.26
Substituents Two fluorine atoms at 5,5-positions Two methyl groups at 5,5-positions
Polarity Higher (due to electronegative F atoms) Lower (methyl groups are electron-donating)
Reactivity Ketone likely more reactive (electron-withdrawing F) Ketone less reactive (electron-donating CH₃)
Applications Potential use in fluorinated drug intermediates Documented biochemical reagent

Key Differences:

  • Substituent Effects : The fluorine atoms in the difluoro derivative increase polarity and oxidative stability compared to the dimethyl analog. This enhances solubility in polar solvents and may improve bioavailability in drug design .
  • Synthetic Utility : The dimethyl variant’s methyl groups contribute to lipophilicity, favoring applications in hydrophobic environments. In contrast, the difluoro compound’s electronic effects could facilitate nucleophilic reactions at the ketone group .
  • Commercial Availability : Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is listed as a commercially available biochemical reagent, while the difluoro variant appears less common, with procurement inquiries directed to specialized suppliers .

Research Implications and Limitations

Current evidence highlights structural and functional contrasts between these analogs, but direct comparative studies (e.g., pharmacokinetics, thermal stability) are absent. Further research is needed to:

Quantify solubility, melting points, and reactivity under varying conditions.

Explore applications in medicinal chemistry, leveraging fluorine’s role in enhancing drug half-life.

Investigate synthetic routes for scalable production of the difluoro derivative.

Biological Activity

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS Number: 22515-17-9) is a chemical compound with the molecular formula C₉H₁₂F₂O₃. It is characterized by a difluorinated cyclohexyl ring and an ester functional group, making it an interesting subject for biological activity studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.

  • Molecular Formula : C₉H₁₂F₂O₃
  • Molecular Weight : 206.19 g/mol
  • CAS Number : 22515-17-9
  • Purity : Typically around 95% .

This compound acts primarily as a substrate for various enzymes, particularly esterases. The difluorinated cyclohexyl moiety may interact with specific molecular targets, influencing enzyme activity and leading to biological effects. The compound's ester functional group allows for hydrolysis, which can yield active metabolites that may exhibit distinct biological properties.

Enzyme Interaction

Research indicates that this compound can participate in enzyme-catalyzed reactions. For instance, it can be hydrolyzed by esterases to form corresponding acids and alcohols, potentially impacting metabolic pathways in various organisms .

Case Studies

  • Inhibition Studies : In a study examining the inhibition of fatty acid synthesis pathways in cancer cells, compounds structurally similar to this compound were found to impair mitochondrial function and increase oxidative stress. This suggests potential applications in cancer therapy by targeting metabolic pathways .
  • Enzyme Substrate Studies : In experiments assessing the substrate specificity of various esterases, this compound was shown to be effectively hydrolyzed by specific enzymes, leading to significant changes in product formation and enzyme kinetics .

Research Applications

Application AreaDescription
Synthetic Intermediates Used in the synthesis of complex organic molecules due to its unique structure .
Biological Studies Investigated as a substrate for studying enzyme kinetics and metabolic pathways .
Pharmaceutical Development Potential use in drug formulation targeting metabolic disorders or cancer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

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